1-Benzyl-3-(4-methylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

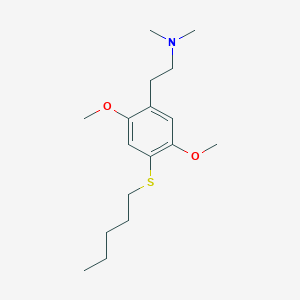

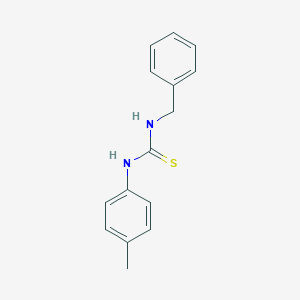

1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with a molecular weight of 256.37 . Its IUPAC name is N-benzyl-N’-(4-methylphenyl)carbamimidothioic acid .

Synthesis Analysis

The synthesis of thiourea derivatives, which includes 1-Benzyl-3-(4-methylphenyl)thiourea, involves the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-methylphenyl)thiourea is determined by its InChI code: 1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) .Physical And Chemical Properties Analysis

1-Benzyl-3-(4-methylphenyl)thiourea is a solid substance . It has a molecular weight of 256.37 .Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)thiourea: A Comprehensive Analysis of Scientific Research Applications

Coordination Chemistry: 1-Benzyl-3-(4-methylphenyl)thiourea derivatives have been studied for their ligand properties and coordination behavior towards transition metals. The structural and conformational features of these compounds influence the configuration and stability of resultant metal complexes, making them significant in the study of coordination chemistry .

Ionophores and Chemosensors: These derivatives are also known for their role as ionophores for ion selective electrodes and chemosensors for selective and sensitive naked-eye recognition of anions. This application is crucial in analytical chemistry for detecting and measuring specific ions in a solution .

Corrosion Inhibition: A study on 1-Benzyl-3-phenyl-2-thiourea, a related compound, has shown its effectiveness as a corrosion inhibitor in acidic solutions, which suggests potential applications for 1-Benzyl-3-(4-methylphenyl)thiourea in similar settings .

Pharmaceutical Research: While specific applications in pharmaceutical research for 1-Benzyl-3-(4-methylphenyl)thiourea were not found in the search results, thioureas are generally known to possess various biological activities, which could indicate potential pharmaceutical applications.

Material Science: The unique properties of thiourea derivatives may lend themselves to applications in material science, particularly in the development of new materials with specific electronic or mechanical properties.

Environmental Science: Thioureas can be used in environmental science research, particularly in the development of sensors and materials designed to capture or detect environmental pollutants.

Agricultural Chemistry: In agricultural chemistry, thioureas have potential uses in the synthesis of herbicides, pesticides, and other agrochemicals due to their reactivity and functional group compatibility.

Electronic Industry: The electronic industry could benefit from the electrical properties of thiourea derivatives in the development of semiconductors or other electronic components.

Recent developments in chemistry, coordination, structure and… A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion…

properties

IUPAC Name |

1-benzyl-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPJJFLPWHSOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-methylphenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methylbenzenesulfonamide](/img/structure/B373820.png)

![[5-Chloro-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B373821.png)

![1-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B373824.png)

![2-[4-(2,8-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B373832.png)

![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)

![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)

![2-[4-(3-Iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B373836.png)

![1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373837.png)

![1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373838.png)

![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)